molecular formula C15H13N B14751012 1,3-Dimethylbenzo[f]quinoline CAS No. 834-98-0

1,3-Dimethylbenzo[f]quinoline

Cat. No.: B14751012
CAS No.: 834-98-0
M. Wt: 207.27 g/mol
InChI Key: TXCVRHZUZDGWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylbenzo[f]quinoline is a heterocyclic aromatic compound with the molecular formula C15H13N It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylbenzo[f]quinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of β-aryl propionitrile derivatives with aryl lithiums and water can produce 1,3-diphenylpropan-1-imines, which are then treated with N-iodosuccinimide via iminyl radical-mediated cyclization under transition metal-free conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbenzo[f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinolines .

Scientific Research Applications

1,3-Dimethylbenzo[f]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzo[f]quinoline have been shown to interact with ATP synthase and topoisomerase II, inhibiting their activity and leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1,3-Dimethylbenzo[f]quinoline can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

834-98-0

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

1,3-dimethylbenzo[f]quinoline

InChI

InChI=1S/C15H13N/c1-10-9-11(2)16-14-8-7-12-5-3-4-6-13(12)15(10)14/h3-9H,1-2H3

InChI Key

TXCVRHZUZDGWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.